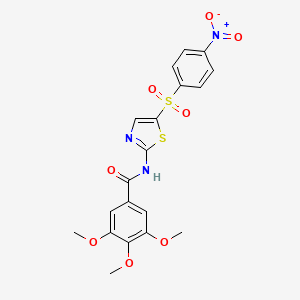![molecular formula C19H21N5O2S B2527827 2,4-二甲基-6-({1-[4-甲基-2-(1H-吡咯-1-基)-1,3-噻唑-5-羰基]吡咯烷-3-基}氧基)嘧啶 CAS No. 2097909-96-9](/img/structure/B2527827.png)
2,4-二甲基-6-({1-[4-甲基-2-(1H-吡咯-1-基)-1,3-噻唑-5-羰基]吡咯烷-3-基}氧基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound that has been under study for various applications. Structurally, it is a pyrimidine derivative with functional groups contributing to its unique chemical properties.
科学研究应用
Chemistry
This compound is studied for its potential as a building block for more complex molecules and its role in reaction mechanisms.
Biology
In biological research, it's investigated for its interaction with cellular receptors and enzymes, potentially affecting metabolic pathways.
Medicine
Preliminary studies suggest possible therapeutic effects, such as antimicrobial and anti-inflammatory properties, warranting further clinical trials.
Industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves multi-step organic reactions. Initial steps typically involve the construction of the pyrimidine core, followed by the introduction of the thiazole and pyrrolidine moieties. Typical reagents include aldehydes, amines, and thiourea, using catalysts under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, large-scale synthesis would likely involve similar reaction pathways but optimized for yield and efficiency. This could include the use of automated flow reactors and continuous production techniques.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, especially at the thiazole and pyrrol moieties.
Reduction: : Selective reduction of the carbonyl group is feasible under controlled conditions.
Substitution: : The pyrimidine and pyrrolidinyl groups can participate in substitution reactions, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and thiols.
Major Products
Oxidation and reduction reactions result in altered functional groups, while substitution reactions produce derivatives with varied substituents on the pyrimidine and pyrrolidinyl frameworks.
作用机制
The compound likely exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains. These interactions can modulate biochemical pathways, leading to the observed biological activities.
相似化合物的比较
When compared to other pyrimidine derivatives, 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine stands out due to its unique combination of the pyrimidine, thiazole, and pyrrolidinyl moieties.
Similar Compounds
2,4-Dimethylpyrimidine: : Lacks the thiazole and pyrrolidinyl groups, resulting in different reactivity and applications.
Thiazole-based Compounds: : May share some reactive properties but differ significantly in biological activity.
Pyrrolidine Derivatives: : While structurally related, their functional profiles can vary widely.
属性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-10-16(22-14(3)20-12)26-15-6-9-24(11-15)18(25)17-13(2)21-19(27-17)23-7-4-5-8-23/h4-5,7-8,10,15H,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQRPFJZIQMBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

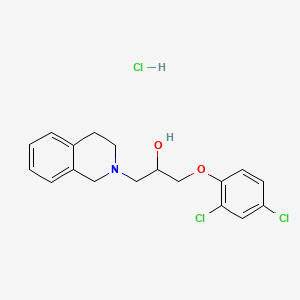
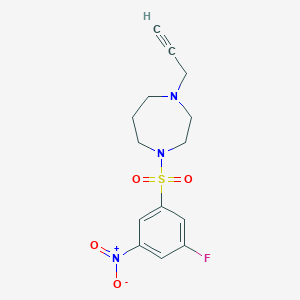
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
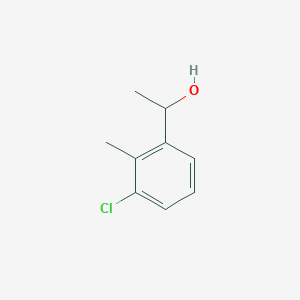
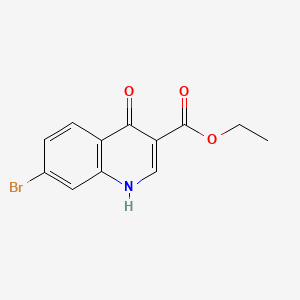
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2527755.png)
![2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide](/img/structure/B2527756.png)
![2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2527759.png)
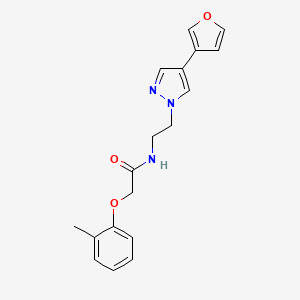
![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
